molecular formula C12H14N2O2 B6602734 1-(oxan-2-yl)-1H-indazol-6-ol CAS No. 2241499-39-6

1-(oxan-2-yl)-1H-indazol-6-ol

Cat. No. B6602734
CAS RN: 2241499-39-6
M. Wt: 218.25 g/mol
InChI Key: LEHQQKMCFJRQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(oxan-2-yl)-1H-indazol-6-ol, also known as 1-Oxindazole, is a synthetic compound belonging to the indazole family of compounds. It is a heterocyclic aromatic compound that contains a five-membered ring of two nitrogen atoms, one oxygen atom, and three carbon atoms. It is an important building block for the synthesis of various pharmaceuticals and other compounds. 1-Oxindazole is a versatile compound that has been used in a variety of laboratory experiments and applications due to its unique properties.

Mechanism of Action

1-(oxan-2-yl)-1H-indazol-6-ol is a heterocyclic aromatic compound that is known to act as an inhibitor of several enzymes, such as cyclooxygenase-2 (COX-2). It has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins, which are compounds that play a role in inflammation and pain. It has also been shown to inhibit the activity of other enzymes, such as lipoxygenase and phospholipase A2.
Biochemical and Physiological Effects
1-(oxan-2-yl)-1H-indazol-6-ol has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and antifungal properties. It has also been found to have anti-oxidant and anti-microbial properties. In addition, it has been found to have neuroprotective effects, as well as cardioprotective effects.

Advantages and Limitations for Lab Experiments

1-(oxan-2-yl)-1H-indazol-6-ol is a versatile compound that can be used in a variety of laboratory experiments and applications. One of the main advantages of using 1-(oxan-2-yl)-1H-indazol-6-ol is that it is a relatively inexpensive compound to synthesize. In addition, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, it is important to note that 1-(oxan-2-yl)-1H-indazol-6-ol can be toxic in high concentrations and should be handled with care.

Future Directions

1-(oxan-2-yl)-1H-indazol-6-ol has a wide range of potential applications in the fields of medicine and agriculture. Future research should focus on exploring the potential of 1-(oxan-2-yl)-1H-indazol-6-ol as an anti-cancer agent, as well as its potential use in the synthesis of various pharmaceuticals. In addition, further research should be conducted to explore the potential of 1-(oxan-2-yl)-1H-indazol-6-ol as an anti-inflammatory and anti-oxidant agent. Finally, further research should be conducted to explore the potential of 1-(oxan-2-yl)-1H-indazol-6-ol as a cardioprotective agent.

Synthesis Methods

1-(oxan-2-yl)-1H-indazol-6-ol can be synthesized through the Fischer indole synthesis. This method involves the reaction of an aryl halide with an amine in the presence of a strong base such as sodium hydroxide. The reaction yields the desired product, 1-(oxan-2-yl)-1H-indazol-6-ol, in high yields. This synthesis method is simple and efficient and can be used to synthesize other indazole derivatives.

Scientific Research Applications

1-(oxan-2-yl)-1H-indazol-6-ol has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs, and antifungal drugs. It has also been used in the synthesis of several agrochemicals, such as insecticides and herbicides. In addition, it has been used in the synthesis of various dyes and pigments, as well as in the production of polymers and other materials.

properties

IUPAC Name

1-(oxan-2-yl)indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-10-5-4-9-8-13-14(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12,15H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHQQKMCFJRQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(oxan-2-yl)-1H-indazol-6-ol

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